molecular formula C9H15NO3 B1321742 Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate CAS No. 59857-84-0

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Cat. No. B1321742
CAS RN: 59857-84-0
M. Wt: 185.22 g/mol
InChI Key: VEDZQKXBBVWZHO-UHFFFAOYSA-N
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Description

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate is a compound that falls within the category of pyrrolidine derivatives. These compounds are of significant interest due to their presence in various biologically active molecules and their utility in synthetic organic chemistry as intermediates for the synthesis of a wide range of heterocyclic compounds.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates has been reported using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, catalyzed by a FeCl2/Et3N binary system . Another approach for synthesizing related pyrrolidine derivatives involves the Michael addition of dimethyl 2-(diethoxyphosphoryl)-3-methylenesuccinate to primary amines . Additionally, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives has been achieved through a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic techniques. For example, the stereochemistry of certain pyrrolidine derivatives has been characterized by single-crystal X-ray diffraction studies . The conformation and steric effects of substituents on the pyrrolidine ring can significantly influence the reactivity and physical properties of these compounds .

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in a variety of chemical reactions. They can undergo nucleophilic substitution reactions, as seen with the reaction of pyrylium salts with methylamine or ethylamine . The reactivity of these compounds can also be tailored for specific transformations, such as the cationic polymerization of isobutene or the preparation of a-methylene-β-lactams .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as their acid dissociation constants, can be determined experimentally. These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents. For instance, some methyl pyrrolidine-2-carboxylate derivatives have shown interesting antibacterial activity, indicating their potential as antimicrobial agents .

Scientific Research Applications

Inhibition in Sterol Biosynthesis

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate has been studied for its effects on sterol biosynthesis. For example, a compound closely related to it, 2-Isopropyl-4-dimethylamino-5-methylphenyl-1-piperidine carboxylate methyl chloride, has been found to inhibit the incorporation of C-mevalonate into sterols in tobacco and rat liver preparations, leading to the accumulation of squalene-2,3-epoxide, an intermediate in sterol biosynthesis (Douglas & Paleg, 1972).

Synthesis and Antioxidant Activity

Research has also explored the synthesis of various derivatives of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate and their antioxidant properties. A study synthesized a series of novel derivatives containing various substituents and tested their antioxidant activities. Some compounds exhibited potent antioxidant activities, surpassing that of known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Role in Organic Synthesis

This chemical has significant applications in the field of organic synthesis. For instance, it serves as an intermediate in the synthesis of complex molecules. One study presented an efficient synthesis of a novel class of methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylate, showcasing its versatility as an intermediate (Beji, 2015).

Reaction Mechanisms and Structural Analysis

In the realm of reaction mechanisms and structural analysis, this compound has been instrumental. Studies have investigated its behavior in various chemical reactions, such as the pyrroledione-pyrroledione recyclization under the action of arylamines, demonstrating the complexity of its reactions and the importance of its structural characterization (Silaichev et al., 2010).

Safety And Hazards

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate is classified as having acute toxicity, oral (Category 4), H302 . It is harmful if swallowed . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 5-oxo-1-propan-2-ylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(2)10-5-7(4-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDZQKXBBVWZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606291
Record name Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

CAS RN

59857-84-0
Record name Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the course of 30 minutes, 59.1 g (1 mol) of isopropyl amine were added dropwise to 158 g (1 mol) of itaconic acid methyl ester in 120 ml of diethyl ether. When the slightly exothermic reaction had finished, the reaction mixture was allowed to stand for 24 hours at room temperature. Then the solvent was removed in vacuo and the residue was subjected to fractionated vacuum distillation. boiling point: 95-98° C/0.05 mm Hg; nD20 : 1.4680
Quantity
59.1 g
Type
reactant
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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